molecular formula C22H22N4O4S2 B11363044 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide

2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide

Cat. No.: B11363044
M. Wt: 470.6 g/mol
InChI Key: QVHFKBKPKQRTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and methoxy and methylsulfanyl substituents, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Pyrrolidinone Moiety: This can be achieved by the condensation of an appropriate amine with a diketone, followed by cyclization.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of Methoxy and Methylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-(phenylamino)methylphenol: Similar in structure but lacks the thiadiazole ring and pyrrolidinone moiety.

    4-methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the thiadiazole and pyrrolidinone moieties.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but lacks the thiadiazole ring and pyrrolidinone moiety.

Uniqueness

The uniqueness of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide lies in its combination of structural features, including the thiadiazole ring, pyrrolidinone moiety, and methoxy and methylsulfanyl substituents. This combination imparts unique chemical and biological properties that are not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-methoxy-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C22H22N4O4S2/c1-29-15-6-4-14(5-7-15)26-12-13(10-19(26)27)21-24-25-22(32-21)23-20(28)17-9-8-16(31-3)11-18(17)30-2/h4-9,11,13H,10,12H2,1-3H3,(H,23,25,28)

InChI Key

QVHFKBKPKQRTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.